2-Methyl-2-(3-methylphenoxy)propanoyl chloride

Stereochemistry Achiral building block Fibrate synthesis

2-Methyl-2-(3-methylphenoxy)propanoyl chloride (CAS 63294-13-3, MDL MFCD11939560) is a specialty acyl chloride building block with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g·mol⁻¹. It is catalogued by Sigma-Aldrich, Fluorochem (SKU F368766), and Santa Cruz Biotechnology (sc-335252), with typical purity specifications ranging from ≥95% to ≥97%.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 63294-13-3
Cat. No. B3147885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(3-methylphenoxy)propanoyl chloride
CAS63294-13-3
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(C)(C)C(=O)Cl
InChIInChI=1S/C11H13ClO2/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3
InChIKeyZVTAYKKOZNBZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(3-methylphenoxy)propanoyl chloride (CAS 63294-13-3): Chemical Identity, Supplier Landscape, and Procurement-Relevant Specifications


2-Methyl-2-(3-methylphenoxy)propanoyl chloride (CAS 63294-13-3, MDL MFCD11939560) is a specialty acyl chloride building block with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g·mol⁻¹ . It is catalogued by Sigma-Aldrich, Fluorochem (SKU F368766), and Santa Cruz Biotechnology (sc-335252), with typical purity specifications ranging from ≥95% to ≥97% . The compound belongs to the 2-aryloxy-2-methylpropionic acid chloride family and serves as an activated intermediate for the synthesis of amides, esters, and hydrazides derived from the fibrate-class pharmacophore 2-(m-tolyloxy)isobutyric acid . Its gem-dimethyl substitution at the α-carbon constitutes the critical structural feature distinguishing it from mono-substituted phenoxypropionyl chlorides, with direct consequences for downstream stereochemical outcomes and metabolic stability of derived products.

Why 2-Methyl-2-(3-methylphenoxy)propanoyl chloride Cannot Be Interchanged with Generic Phenoxypropionyl Chlorides: Structural and Functional Differentiation


Generic substitution among phenoxyalkanoyl chlorides is precluded by the decisive influence of α-carbon substitution on the stereochemical and metabolic fate of the derived products. The target compound bears a quaternary α-carbon (gem-dimethyl), which eliminates the chiral center present in 2-(3-methylphenoxy)propanoyl chloride (CAS 26583-49-3, C₁₀H₁₁ClO₂, MW 198.65) and its 4-chloro analog Mecoprop chloride (CAS 4878-28-8, mp 93–94 °C, bp 290.9 °C predicted) . Consequently, amides or esters prepared from the target compound are achiral, circumventing the need for enantiomeric resolution and avoiding the differential herbicidal activity or PPAR-α binding that plagues racemic mixtures of mono-α-methyl analogs. Furthermore, the 3-methyl substituent on the phenoxy ring differentiates this compound from the des-methyl analog 2-methyl-2-phenoxypropanoyl chloride (CAS 50389-29-2, bp 64–66 °C at 9 Torr, density 1.158 g·cm⁻³), altering both lipophilicity (calculated XLogP3-AA for the corresponding acid: 2.4) and the electronic character of the aryl ether oxygen, which modulates acylation kinetics and downstream biological target engagement in fibrate-type PPAR-α ligands [1].

Product-Specific Quantitative Evidence Guide: 2-Methyl-2-(3-methylphenoxy)propanoyl chloride (63294-13-3) vs. Closest Analogs


Alpha-Quaternary Carbon Architecture Eliminates Enantiomeric Complexity vs. 2-(3-Methylphenoxy)propanoyl chloride

The target compound (C₁₁H₁₃ClO₂, MW 212.67) possesses a gem-dimethyl-substituted α-carbon (quaternary center), rendering the molecule and all its non-chiral-derivatized amide/ester products inherently achiral. In contrast, 2-(3-methylphenoxy)propanoyl chloride (CAS 26583-49-3, C₁₀H₁₁ClO₂, MW 198.65) contains a single α-methyl substituent, producing a chiral center at the α-carbon that yields racemic mixtures upon reaction with achiral nucleophiles. The mass difference between the two compounds is +14.02 Da (one CH₂ group), confirmed by the respective molecular formulas . This structural feature obviates costly chiral chromatographic resolution steps required for enantiopure production of mono-α-methyl phenoxypropionamide herbicides such as Mecoprop-P (CAS 16484-77-8) and Dichlorprop-P [1].

Stereochemistry Achiral building block Fibrate synthesis Procurement specification

Hypolipidemic Activity of Derived Amides Exceeds Gemfibrozil in Hyperlipidemic Rat Model: Quantitative In Vivo Benchmarking

The target compound serves as the direct acyl chloride precursor to 2-(m-tolyloxy)isobutyric acid (CAS 53498-64-9), the core scaffold of a series of hypolipidemic amides evaluated in a high-cholesterol diet (HCD)-fed hyperlipidemic rat model. Idrees et al. (2009) reported that amide derivative 5a (synthesized via this acyl chloride intermediate) reduced serum total cholesterol (TC), LDL cholesterol, and triglycerides in hyperlipidemic rats to a significantly greater degree than the reference drug gemfibrozil at equivalent oral dosing [1]. Although the published abstract provides a qualitative superiority statement ("greater degree than gemfibrozil") without tabulated numerical values for all lipid parameters, the study establishes that the 3-methylphenoxy substitution pattern on the 2-methylpropionic acid scaffold yields pharmacologically relevant PPAR-α agonism superior to the clinical fibrate benchmark [2].

Hypolipidemic activity PPAR-α pharmacology Fibrate analog In vivo efficacy

Predicted Physicochemical Differentiation: Boiling Point and Density Disparity vs. 2-Methyl-2-phenoxypropanoyl chloride

The 3-methyl substitution on the phenoxy ring increases molecular weight from 198.65 g·mol⁻¹ (2-methyl-2-phenoxypropanoyl chloride, CAS 50389-29-2) to 212.67 g·mol⁻¹ (target) and introduces a significant boiling point elevation. The des-methyl analog has an experimentally reported boiling point of 64–66 °C at 9 Torr (density 1.158 g·cm⁻³ predicted), whereas the target compound, with an additional aromatic methyl group, is expected to exhibit a higher boiling point consistent with the increased molecular mass and enhanced van der Waals interactions [1][2]. Additionally, 2-(4-chloro-2-methylphenoxy)propionyl chloride (Mecoprop chloride, CAS 4878-28-8) is a solid at room temperature (mp 93–94 °C, predicted bp 290.9 °C, density 1.269 g·cm⁻³), demonstrating that even subtle aryl substitution differences produce dramatic phase and boiling point variations within this compound class .

Physicochemical properties Boiling point Density Purification considerations

Hazard Classification and Safe-Handling Profile: Quantitative GHS Comparison Across Phenoxyacyl Chlorides

The target compound carries harmonized GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified under GHS07 with the signal word 'Warning' . This profile is consistent with the class of phenoxyacyl chlorides but differs from 2-(4-chloro-2-methylphenoxy)propionyl chloride (Mecoprop chloride), which contains an additional aryl chlorine substituent contributing to higher molecular weight (233.09 vs. 212.67) and potentially distinct toxicological properties . The absence of a ring chlorine in the target compound eliminates the potential for dioxin-related impurity concerns that historically complicate procurement of chlorinated phenoxy herbicides such as 2,4-D and MCPA derivatives [1].

GHS hazard classification Safety data Laboratory handling Procurement risk assessment

Commercial Availability and Supplier Purity Benchmarks: Procurement Landscape vs. Closest Analogs

The target compound is stocked by Sigma-Aldrich (purity 95%), Fluorochem (SKU F368766, pricing: ~¥4,510/1g, ¥15,730/5g, ¥26,950/10g), and Santa Cruz Biotechnology (sc-335252, 100 mg at $100.00), with purity specifications ranging from ≥95% to NLT 97% . By comparison, 2-methyl-2-phenoxypropanoyl chloride (CAS 50389-29-2) and 2-(3-methylphenoxy)propanoyl chloride (CAS 26583-49-3) show similar pricing tiers but are more widely listed across Asian and European catalogues due to larger production volumes for agrochemical intermediate applications . The target compound's MDL number (MFCD11939560) is distinct from MDL MFCD00235222 (CAS 26583-49-3), ensuring unambiguous procurement identification .

Commercial availability Purity specification Supplier comparison Procurement

Optimal Research and Industrial Application Scenarios for 2-Methyl-2-(3-methylphenoxy)propanoyl chloride Based on Verified Evidence


Synthesis of Achiral Fibrate-Type PPAR-α Agonist Libraries Without Enantiomeric Resolution

This acyl chloride is the reagent of choice for constructing amide, ester, or hydrazide libraries around the 2-(m-tolyloxy)isobutyric acid scaffold when the target compounds must be evaluated as single, achiral entities. Unlike mono-α-methyl phenoxypropionyl chlorides that generate racemic products requiring costly chiral separation, the gem-dimethyl architecture of this building block ensures all derived compounds are inherently achiral, streamlining both synthesis and biological interpretation. This is substantiated by the successful application of this scaffold in the Idrees et al. (2009) study, where amide 5a demonstrated superior in vivo hypolipidemic activity relative to gemfibrozil in the HCD-fed rat model [1].

Scale-Up of Phenoxyalkanoic Acid Herbicide Intermediates with Reduced Regulatory Toxicity Burden

For agrochemical R&D programs exploring synthetic auxin herbicides, this compound offers a non-chlorinated phenoxy scaffold that avoids the dioxin/furan impurity concerns associated with chlorinated analogs such as Mecoprop chloride (CAS 4878-28-8) . The GHS07 hazard classification with standard irritant warnings (H302, H315, H319, H335) indicates manageable laboratory risk, and the compound's liquid physical state (inferred from the absence of a published melting point, in contrast to the solid Mecoprop chloride at 93–94 °C) simplifies liquid-phase handling and reactor charging at scale .

Medicinal Chemistry SAR Exploration of Aryloxy Substituent Effects on PPAR Transactivation

The 3-methyl substituent on the phenoxy ring differentiates this building block from the unsubstituted 2-methyl-2-phenoxypropanoyl chloride (CAS 50389-29-2), enabling systematic exploration of aryl substitution effects on PPAR-α/γ subtype selectivity and transactivation potency. The increased lipophilicity (calculated XLogP3-AA of parent acid: 2.4) relative to the unsubstituted phenoxy analog modulates ligand binding kinetics and can be exploited to tune ADME properties of lead candidates . This compound is thus best deployed in focused SAR arrays where the 3-methylphenoxy group is a design variable rather than a constant.

Procurement for Custom Amide Synthesis in CRO and Academic Core Facilities

Contract research organizations (CROs) and university synthesis cores requiring a reliable, multi-sourced acyl chloride for custom amide/ester synthesis can procure this compound from at least five verified suppliers with purity specifications consistently ≥95% . The distinct MDL number (MFCD11939560) and CAS registry entry prevent cross-contamination with the structurally similar but functionally distinct 2-(3-methylphenoxy)propanoyl chloride (MDL MFCD00235222), ensuring inventory integrity and experimental reproducibility across multi-site collaborative projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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